1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused with a pyrazine ring, and two methyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . This sequence of reactions leads to the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazines, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may interfere with signal transduction processes, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Lacks the methyl groups at positions 1 and 4.
7-Ethoxy-5,8-difluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine: Contains additional ethoxy and difluoro substituents.
Uniqueness
1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 4 can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3/c1-11-6-7-12(2)9-8(11)4-3-5-10-9/h3-5H,6-7H2,1-2H3 |
InChI Key |
RFLDBSHIFCXYHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C2=C1C=CC=N2)C |
Origin of Product |
United States |
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